Corticosterone 21-oleate
Description
Structure
2D Structure
Properties
CAS No. |
96913-12-1 |
|---|---|
Molecular Formula |
C39H62O5 |
Molecular Weight |
610.9 g/mol |
IUPAC Name |
[2-(11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] (E)-octadec-9-enoate |
InChI |
InChI=1S/C39H62O5/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-36(43)44-28-35(42)33-23-22-32-31-21-20-29-26-30(40)24-25-38(29,2)37(31)34(41)27-39(32,33)3/h11-12,26,31-34,37,41H,4-10,13-25,27-28H2,1-3H3/b12-11+ |
InChI Key |
HAJDENSFOPMDJK-VAWYXSNFSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C |
Synonyms |
corticosterone 21-oleate |
Origin of Product |
United States |
Biosynthesis and Enzymology of Corticosterone 21 Oleate
Endogenous Formation Pathways: 21-Acylation Mechanisms
Corticosterone (B1669441) 21-oleate is an endogenous steroid ester formed through the enzymatic process of 21-acylation. This biochemical modification involves the attachment of an oleic acid molecule to the 21-hydroxyl group of corticosterone, a glucocorticoid hormone. oup.comnih.gov This esterification reaction converts the more polar corticosterone into a nonpolar, saponifiable metabolite. oup.comoup.com
Characterization of Esterifying Enzymes and Acyl-Coenzyme A Transferases
The enzymatic esterification of corticosterone is carried out by an acyl-Coenzyme A (CoA) transferase, also known as acyl-CoA transferase. oup.comoup.com This enzyme facilitates the transfer of a fatty acyl group from a donor molecule, like oleoyl-CoA, to the corticosterone substrate. The evidence for the involvement of an acyl-CoA transferase in corticoid esterification is considered definitive. oup.comoup.com
A remarkable feature of this enzymatic system is its high degree of substrate specificity. The biosynthesis is highly selective for both the steroid and the fatty acid. In tissues such as the rat mammary gland, corticosterone is almost exclusively esterified with oleic acid. oup.comoup.com Isotope dilution analysis has shown that corticosterone 21-oleate constitutes approximately 80% of the total 21-acyl corticosterone fraction formed. oup.comnih.govoup.com
This high preference for oleic acid is unusual when compared to the esterification of other steroids. oup.comoup.com Other fatty acids are incorporated at much lower rates. For instance, corticosterone 21-linoleate is a minor component, representing about 8.6-9% of the total esters. oup.comnih.gov Other fatty acids like palmitate, arachidonate, and stearate (B1226849) are found in only trace amounts, if at all. nih.gov The enzyme system also demonstrates a preference for natural corticoids, as synthetic steroids like triamcinolone (B434) are poor substrates and are esterified at very low rates. oup.comoup.com
Table 1: Fatty Acid Composition of Biosynthetic Corticosterone Esters in Lactating Rat Mammary Gland
| Fatty Acid Ester | Percentage of Total Esters | Source |
|---|---|---|
| This compound | ~80% | oup.com, oup.com, nih.gov |
| Corticosterone 21-linoleate | ~8.6% | nih.gov |
| Corticosterone 21-palmitate | <14% | nih.gov |
| Corticosterone 21-arachidonate | <6% | nih.gov |
| Corticosterone 21-stearate | <2% | nih.gov |
The enzymatic machinery responsible for producing corticosterone esters is distinctly different from the systems that esterify other classes of steroids, such as estrogens. oup.comoup.com This has been demonstrated through comparative studies using parallel incubations of corticosterone and estradiol (B170435) with rat tissues. oup.comoup.comresearchgate.net
While corticosterone is converted into a single predominant ester (this compound), estradiol is transformed into a highly heterogeneous mixture of at least nine different fatty acid esters. oup.comoup.com In these experiments, the oleate (B1233923) ester of estradiol accounted for only about 18-20% of the total estradiol esters, a stark contrast to the ~80% seen with corticosterone. oup.comresearchgate.net Furthermore, the estradiol ester fraction contained unusual medium-chain (C8, C10, C12) fatty acid esters, which were absent in the corticosterone ester fraction. oup.com This dissimilarity in ester composition has been reproduced in different tissues, including the uterus, confirming that separate enzymatic processes are involved. oup.com
Table 2: Comparison of Esterification Products in Rat Mammary Tissue
| Steroid Substrate | Primary Ester Product(s) | Key Finding | Source |
|---|---|---|---|
| Corticosterone | This compound (~80%) | Highly specific esterification, forming one predominant product. | oup.com, oup.com |
| Estradiol | Heterogeneous mixture of at least 9 fatty acid esters (Oleate ester is only ~18%) | Non-specific esterification, resulting in a complex mixture of products. | oup.com, oup.com |
Specificity for Corticosterone and Oleic Acid Substrates
Tissue-Specific Esterification and Distribution in Animal Models
The synthesis of this compound is not ubiquitous and shows marked tissue specificity, with particularly high activity in certain hydrophobic environments.
The mammary gland, especially during lactation, is a primary site for the biosynthesis of this compound. oup.comnih.govoup.com Studies incubating [3H]corticosterone with mammary acini and tissue from lactating rats consistently identify this compound as the major radiometabolite formed. nih.govvulcanchem.com This suggests a potential role for this acylation process in modulating the local action of glucocorticoids on the mammary gland during lactation. nih.gov The enzyme system responsible for this synthesis has been localized primarily to the nuclear fraction of mammary gland homogenates. oup.com
Significant acylation of corticosterone has also been observed in parametrial adipose tissue in rats. oup.comoup.com The hydrophobic nature of adipocytes may provide a protective environment for these lipid-soluble esters, potentially shielding them from hydrolysis by esterase enzymes and allowing them to be stored. oup.com The relative rates of synthesis for corticosterone and estradiol esters vary widely among different tissues, with activity also noted in the brain and uterus. oup.comresearchgate.net The liver also possesses the capacity for corticosterone esterification via acyl-CoA:steroid acyltransferase, an activity that can be stimulated by certain compounds. researchgate.net The presence of both corticosterone and oleate uptake in brown adipose tissue further suggests that adipose depots are significant sites for the metabolism and potential synthesis of this lipophilic steroid derivative. nih.gov
Predominance in Mammary Gland Tissues
Regulation of this compound Biosynthesis
The biosynthesis of this compound, a lipoidal derivative of the primary glucocorticoid corticosterone, is a nuanced process governed by a multifactorial regulatory system. This regulation operates at various levels, from the hormonal control of precursor synthesis to the enzymatic activity responsible for the final esterification step. The availability of substrates, tissue-specific factors, and the influence of nuclear receptors are all critical determinants in the rate and extent of its formation.
The primary control point for the synthesis of this compound is the regulation of its precursor, corticosterone. Corticosterone production is tightly controlled by the Hypothalamic-Pituitary-Adrenal (HPA) axis. adrenal.comnih.gov In response to stress and circadian rhythms, the hypothalamus releases corticotropin-releasing hormone (CRH), which stimulates the anterior pituitary to secrete adrenocorticotropic hormone (ACTH). nih.gov ACTH then acts on the adrenal cortex to stimulate the synthesis and release of corticosterone from cholesterol. nih.govbiovendor.com Consequently, any factor that modulates the HPA axis directly impacts the available pool of corticosterone for esterification.
A key regulator that influences the metabolic fate of corticosterone is the Peroxisome Proliferator-Activated Receptor α (PPARα). nih.govnih.gov Activation of PPARα can suppress the conventional reductive metabolic pathway of corticosterone. nih.govnih.gov Instead, it promotes an alternative oxidative pathway, leading to the formation of 21-steroid carboxylic acids. nih.govnih.gov This metabolic shift is mediated by the induction of specific enzymes, including certain cytochrome P450s (CYPs), aldehyde dehydrogenase (ALDH3A2), and 21-hydroxysteroid dehydrogenase (AKR1C18). nih.govnih.gov This diversion of corticosterone to an oxidative pathway inherently regulates the amount available to be converted into this compound.
The availability of the second substrate, oleic acid, also plays a crucial regulatory role. Studies have shown that free fatty acids can influence the HPA axis and corticosterone levels. For instance, a significant drop in plasma free fatty acids has been observed to increase plasma corticosterone. oup.com Conversely, direct infusion of oleate has been shown to inhibit the synthesis of aldosterone (B195564) from corticosterone, while also causing a marked increase in corticosterone levels, possibly as part of a stress response. nih.govahajournals.org Research involving in-utero exposure of rats to high levels of oleic acid resulted in elevated corticosterone levels at puberty, suggesting that the concentration of this fatty acid can modulate the production of the primary steroid precursor. psu.ac.th
The enzymatic esterification itself appears to be a point of regulation. The conversion of corticosterone to this compound is catalyzed by an acyl-Coenzyme A (CoA) transferase. oup.com The activity and specificity of this enzyme are critical. Notably, the esterification of corticosterone is highly specific, with this compound comprising approximately 80% of the fatty acid esters formed in tissues like the rat mammary gland. oup.comoup.com This contrasts with the esterification of other steroids, such as estradiol, which results in a more diverse mixture of fatty acid esters, indicating that the enzymatic processes are distinct and specifically regulated. oup.com
Research findings on the regulation of this compound biosynthesis are summarized in the table below.
| Regulatory Factor | Effect on Biosynthesis | Mechanism / Key Enzymes Involved | References |
| HPA Axis Activation | Increases substrate (corticosterone) availability | CRH stimulates ACTH, which stimulates adrenal synthesis of corticosterone. | adrenal.com, nih.gov |
| PPARα Activation | Reduces substrate availability for esterification | Suppresses reductive metabolism of corticosterone and promotes an alternative oxidative pathway. | nih.gov, nih.gov |
| Free Fatty Acid Levels | Modulates substrate (corticosterone) levels | A decrease in plasma free fatty acids can increase corticosterone. High oleic acid has been shown to increase corticosterone levels. | oup.com, psu.ac.th |
| Acyl-CoA Transferase | Directly catalyzes the esterification | Specific enzyme esterifies oleic acid to the C-21 position of corticosterone. | oup.com |
| Inhibitors of Aldosterone Synthesis | May increase corticosterone availability for esterification | Oleic acid inhibits the conversion of corticosterone to aldosterone, potentially making more corticosterone available for other pathways. | nih.gov |
Metabolism and Bioactivation of Corticosterone 21 Oleate
Hydrolysis to Parent Corticosterone (B1669441)
The biological action of corticosterone 21-oleate is largely dependent on its hydrolysis to the active parent compound, corticosterone. oup.comnih.gov Studies have shown that this compound itself has a low affinity for the glucocorticoid receptor. oup.comnih.gov For instance, in rat liver cytosol, this compound and corticosterone 21-stearate demonstrated binding affinities of about 4% and over 1%, respectively, compared to corticosterone. oup.comnih.gov This suggests that the ester must be cleaved to release free corticosterone to exert its glucocorticoid effects.
The process of 21-acylation, where a fatty acid like oleic acid is attached to the 21-hydroxyl group of corticosterone, is a significant metabolic pathway. nih.gov In lactating rats, corticosterone undergoes extensive 21-acylation in the mammary glands, with this compound being the major metabolite, accounting for approximately 80% of the acylated fraction. nih.govoup.com This bioacylation is thought to modulate the biological action of the glucocorticoid hormone on the mammary glands during lactation. nih.gov
Role of Esterase Enzymes in Cleavage and Release of Free Corticosterone
The hydrolysis of this compound to free corticosterone is facilitated by esterase enzymes. oup.comoup.com These enzymes are responsible for cleaving the ester bond, thereby releasing the active hormone. The rate of this hydrolysis is a critical determinant of the duration and intensity of the glucocorticoid response. oup.comnih.gov
Research comparing the hydrolysis rates of different steroid esters has revealed that C-21 esters of corticosteroids, like corticosterone 21-stearate, are hydrolyzed much more rapidly than C-17 esters of estrogens, such as estradiol-17-stearate. oup.comnih.gov Specifically, rat liver esterases hydrolyze corticosterone-21-stearate at a rate that is 10 to 25 times faster than that of estradiol-17-stearate. oup.comnih.gov This rapid hydrolysis is attributed to the fact that C-21 esters are freely rotating primary esters activated by the adjacent C-20 ketone, making them more accessible to esterase enzymes compared to the sterically hindered secondary C-17 esters. oup.com
Pharmacokinetic and Pharmacodynamic Implications in Preclinical Models
The unique chemical structure of this compound, particularly the presence of the oleate (B1233923) group, has significant implications for its pharmacokinetic and pharmacodynamic properties in animal models.
Influence of Oleate Group on Lipophilicity and Systemic Clearance in Animal Models
The addition of the oleate moiety to the corticosterone molecule markedly increases its lipophilicity. This increased lipid solubility is expected to influence its systemic clearance, potentially slowing it down and allowing for tissue-specific storage. In contrast to more lipophilic inhaled corticosteroids (ICS) that have longer plasma half-lives, less lipophilic ones like budesonide (B1683875) have a shorter half-life. nih.gov However, budesonide can undergo intracellular esterification to form highly lipophilic conjugates like BUD-21-oleate, which prolongs its presence in airway tissue. nih.govresearchgate.net This suggests a mechanism where the conversion to a more lipophilic ester within a target tissue can create a local reservoir of the drug.
Tissue-Specific Storage and Modulation of Local Glucocorticoid Availability
The increased lipophilicity of this compound facilitates its storage in specific tissues, particularly those with high lipid content like the mammary glands. This tissue-specific accumulation allows for a localized and sustained release of active corticosterone as the ester is gradually hydrolyzed. This mechanism is thought to be a way to modulate the local biological action of the glucocorticoid. nih.gov For example, in lactating rats, the mammary gland exhibits high catalytic activity for the synthesis of this compound. This localized production and storage suggest a targeted role for the hormone during lactation. nih.gov
Kinetics of Corticosterone Release from the 21-Oleate Ester
The release of corticosterone from its 21-oleate ester is governed by the rate of enzymatic hydrolysis. oup.comoup.com Studies have shown that while the ester itself is not highly active, its rapid conversion to the parent corticoid results in a biological response that is comparable in magnitude and duration to the administration of free corticosterone. oup.comnih.gov This indicates that the ester effectively functions as a prodrug, delivering the active hormone to its site of action. The rapid hydrolysis of C-21 esters ensures a prompt onset of glucocorticoid activity. oup.com
Data Tables
Composition of 21-Acyl [3H] Corticosterone Fraction in Lactating Rat Mammary Glands
| Compound | Percentage of Radioactivity |
| [3H] this compound | 80% nih.govoup.com |
| [3H] Corticosterone 21-linoleate | 8.6% nih.gov |
| [3H] Corticosterone 21-palmitate | < 14% nih.gov |
| [3H] Corticosterone 21-arachidonate | < 6% nih.gov |
| [3H] Corticosterone 21-stearate | < 2% nih.gov |
Relative Binding Affinities to Glucocorticoid Receptor in Rat Liver Cytosol
| Compound | Relative Binding Affinity |
| Corticosterone | 100% (Reference) |
| Corticosterone-21-oleate | ~4% oup.comnih.gov |
| Corticosterone-21-stearate | >1% oup.comnih.gov |
Biological Functions and Physiological Significance in Animal Models
Role as a Glucocorticoid Reservoir and Regulator
Corticosterone (B1669441) 21-oleate is considered a lipophilic derivative of corticosterone, formed through the esterification of oleic acid to the 21-hydroxyl group of the corticosterone molecule. This structural modification allows it to be stored in adipose tissue and other lipid-rich environments, effectively creating a reservoir of corticosterone that can be released upon hydrolysis.
Modulation of Glucocorticoid Activity During Specific Physiological States (e.g., Lactation in Rodents)
Research in lactating rats has highlighted the significant presence of corticosterone 21-oleate in mammary glands, where it can constitute approximately 80% of the 21-acylated corticosterone metabolites. oup.com This finding suggests a specialized role for this compound in modulating glucocorticoid activity during lactation. oup.com The storage of corticosterone in this esterified form may provide a localized and sustained release of the active hormone, which could be crucial for the metabolic demands and physiological changes associated with milk production and maternal care. nih.gov Studies have shown that maternal corticosterone levels during lactation can influence the behavior of offspring, indicating the importance of regulated glucocorticoid availability during this period. nih.gov The predominance of the oleate (B1233923) ester is notable, as the esterification of other steroids often results in a more diverse mixture of fatty acid esters. oup.com
Influence on Hypothalamic-Pituitary-Adrenal (HPA) Axis Dynamics in Animal Models
The HPA axis is a critical neuroendocrine system that regulates the body's response to stress. It involves a cascade of hormonal signals, culminating in the release of glucocorticoids, such as corticosterone in rodents, from the adrenal cortex. idsplc.com
Interactions with Metabolic Pathways in Animal Systems
Glucocorticoids are key regulators of metabolism, influencing glucose, lipid, and protein homeostasis. nih.gov this compound, as a derivative of both a glucocorticoid and a fatty acid, is positioned at the interface of steroid and lipid metabolism.
Potential Role in Lipid Metabolism and Adipose Tissue Function (contextualized from corticosterone studies)
Studies on corticosterone have demonstrated its complex effects on lipid metabolism and adipose tissue. nih.gov Glucocorticoids can promote the differentiation of preadipocytes into mature adipocytes and have both lipolytic and anti-lipolytic effects depending on the duration of exposure. nih.gov In animal models, excess corticosterone has been shown to increase plasma triglyceride levels and hepatic triglyceride content. oup.comeur.nl It can also lead to the accumulation of lipids in adipose tissue. nih.gov Given that this compound is stored in adipose tissue, its hydrolysis would release both corticosterone and oleic acid, both of which have metabolic effects. Oleic acid itself can influence lipid metabolism. core.ac.uk Therefore, this compound could play a role in local and systemic lipid dynamics, although further research is needed to elucidate its specific functions in this context. researchgate.net
Table 1: Effects of Corticosterone on Lipid Metabolism in Animal Models
| Parameter | Animal Model | Effect of Corticosterone Treatment | Reference |
|---|---|---|---|
| Plasma Triglyceride (TG) Concentration | Mice | 3.8-fold increase | oup.com |
| Hepatic Triglyceride (TG) Content | Mice | 3.5-fold increase | oup.com |
| Brown Adipose Tissue (BAT) Weight | Mice | 3.5-fold increase | oup.com |
| Uncoupling protein 1 (Ucp1) mRNA expression in BAT | Mice | Reduced by 75% | oup.com |
| Adipose Triglyceride Lipase (B570770) (ATGL) mRNA in White Adipose Tissue (WAT) | Chicken Adipocytes (in vitro) | Significantly increased | nih.gov |
| Lipoprotein Lipase (LPL) mRNA in WAT | Chicks (in vivo) | Significantly reduced | nih.gov |
Influence on Steroidogenesis Pathways (e.g., impact of oleic acid on aldosterone (B195564) synthesis)
The components of this compound can influence the synthesis of other steroid hormones. Steroidogenesis is the process of producing steroid hormones from cholesterol. msc-mu.comwikipedia.org Oleic acid has been shown to inhibit aldosterone synthesis in bovine adrenal glomerulosa cells. oup.comnih.gov This inhibition is potent and appears to specifically target the 18-oxidase function of the mitochondrial enzyme P450(11)beta, which is crucial for the conversion of corticosterone to aldosterone. nih.gov In contrast, cortisol synthesis is less sensitive to inhibition by oleic acid. oup.comnih.gov This suggests that oleic acid can differentially regulate the production of mineralocorticoids (aldosterone) and glucocorticoids (cortisol). nih.gov On the other hand, corticosterone itself can impact steroidogenesis in the ovary, where both excess and insufficiency have been shown to impair the process in rats. nih.gov Therefore, the localized release of oleic acid and corticosterone from the hydrolysis of this compound could have significant effects on the local steroidogenic environment.
Contributions to Neuroendocrine and Behavioral Phenotypes in Animal Research
While direct research on the neuroendocrine effects of this compound is specific to its role as a stored precursor, its physiological significance is intrinsically linked to the activity of its parent compound, corticosterone. By acting as a reservoir, this compound can modulate the availability of free corticosterone, which has well-documented effects on neuronal function and behavior in animal models. The actions of corticosterone are primarily mediated through mineralocorticoid (MR) and glucocorticoid (GR) receptors, which are abundant in key brain regions associated with stress, emotion, and memory. nih.govfrontiersin.org
Chronic elevation of corticosterone in rodents serves as a widely used animal model for studying mood disorders and cognitive impairment. mdpi.com Research has demonstrated that corticosterone plays a critical role in neuroplasticity—the ability of the brain to remodel itself. tandfonline.com However, its effects are complex and often bidirectional, depending on the duration and level of exposure.
Key brain structures are particularly sensitive to corticosterone levels:
Hippocampus: This region, crucial for learning and memory, has a high concentration of both MR and GR receptors. nih.govnih.gov Chronic stress or sustained high levels of corticosterone can lead to detrimental structural changes in the hippocampus, such as a decrease in the number and length of dendritic spines and suppression of adult neurogenesis. mdpi.comphysiology.org These changes are associated with impairments in hippocampal-dependent memory tasks. frontiersin.org Conversely, acute elevations of corticosterone can sometimes enhance memory consolidation. nih.gov Long-term exposure to high corticosterone levels has also been shown to attenuate the normal response of hippocampal CA1 neurons to serotonin, a neurotransmitter implicated in mood regulation. pnas.org
Amygdala: Involved in processing emotions like fear and anxiety, the amygdala is another key target of corticosterone. The interplay between the amygdala, hippocampus, and prefrontal cortex, modulated by corticosterone, is critical in the stress response. nih.gov Stress-induced changes in the dendritic structure of the amygdala are a known component of its role in anxiety and fear-related memories. nih.gov
Prefrontal Cortex (PFC): The PFC is involved in executive functions, decision-making, and top-down control of emotional responses. nih.gov Corticosterone influences neuronal function in the PFC, and stress can induce a shift in memory retrieval strategies from being hippocampus-dependent to prefrontal cortex-dependent. frontiersin.org Chronic corticosterone administration can cause dendritic reorganization in the pyramidal neurons of the medial PFC. frontiersin.org
The release of corticosterone and its subsequent binding to brain receptors can alter excitatory neurotransmission, in part by affecting the surface mobility of AMPA receptors, which are critical for synaptic plasticity. tandfonline.com Therefore, by providing a localized and potentially sustained source of corticosterone upon hydrolysis, this compound is positioned to indirectly influence these corticosterone-dependent neuroendocrine and behavioral phenotypes.
Comparative Analysis with Other Endogenous Steroid Esters
The biological significance of this compound is further illuminated when compared with other endogenous and synthetic steroid esters. These comparisons reveal specificities in structure, synthesis, and potential function that distinguish it from related compounds.
Versus Parent Corticosterone: The most fundamental comparison is with corticosterone itself. The addition of the C18 oleate fatty acid chain at the 21-hydroxyl position dramatically increases the lipophilicity of the molecule. This structural change means that unlike free corticosterone, which binds directly to glucocorticoid receptors, this compound is thought to act as an inactive, lipoidal pro-hormone. It can be stored in tissues, particularly adipose and mammary tissue, and release active corticosterone upon enzymatic hydrolysis, potentially providing a localized and prolonged glucocorticoid effect.
Versus Other 21-Acylated Corticosterone Esters: Research on the esterification of corticosterone in the mammary glands of lactating rats revealed a remarkable specificity. This compound was found to be the predominant metabolite, accounting for approximately 80% of the acylated fraction. oup.comnih.gov Other esters were present in much smaller quantities, including Corticosterone 21-linoleate (around 8.6%) and trace amounts of palmitate, arachidonate, and stearate (B1226849). nih.gov This preference for oleic acid, a monounsaturated fatty acid, over saturated (palmitate, stearate) or polyunsaturated (linoleate, arachidonate) fatty acids suggests a highly selective enzymatic process. This contrasts with the different physiological roles of the free fatty acids themselves; for instance, the saturated fatty acid palmitate, but not the unsaturated oleate, has been shown to regulate the HPA axis. oup.comoup.com
Versus Estradiol (B170435) Esters: A striking difference emerges when comparing the biosynthesis of corticosterone esters to that of estradiol esters. In parallel incubations with rat mammary and uterine tissue, estradiol was esterified into a highly heterogeneous mixture of at least nine different fatty acid esters. oup.com In the same tissues, corticosterone formed predominantly one ester: the 21-oleate. oup.com This profound dissimilarity in fatty acid composition strongly suggests that the enzyme systems responsible for esterifying C-21 corticoids and C-17 estrogens are different. oup.com
Versus Aldosterone Esters: Aldosterone, the primary mineralocorticoid, can also be esterified. Like corticosterone, it has been shown to form aldosterone-21-oleate in mammary glands. However, research involving intracerebroventricular infusion has shown that certain aldosterone esters, such as aldosterone-21-monoacetate and aldosterone-21-oleate, can be significantly more potent than aldosterone itself in elevating blood pressure. nih.gov This suggests that esterification may serve to amplify the biological effects of aldosterone in specific tissues like the brain, a functional distinction from the likely role of corticosterone esters as a simple storage depot.
Versus Synthetic Corticosteroid Esters: Synthetic esters, such as Corticosterone 21-acetate or Cortisone 21-acetate, are used pharmacologically. The short acetate (B1210297) (C2) chain makes these molecules less lipophilic than the long-chain (C18) oleate ester. This generally leads to faster hydrolysis by esterase enzymes in the body, resulting in more rapid but transient glucocorticoid effects compared to the potential long-acting reservoir function of this compound.
Interactive Table: Comparative Analysis of Steroid Esters
| Compound | Parent Steroid | Acyl Group | Key Structural Difference | Primary Biological Role/Characteristic | Reference(s) |
|---|---|---|---|---|---|
| This compound | Corticosterone | Oleate (C18:1) | Long, monounsaturated fatty acid at C-21. Highly lipophilic. | Endogenous, lipoidal storage form of corticosterone; predominant ester formed in certain tissues. | oup.com |
| Corticosterone | - | None | Free hydroxyl group at C-21. Less lipophilic. | Active glucocorticoid hormone; binds directly to MR and GR receptors. | |
| Corticosterone 21-palmitate | Corticosterone | Palmitate (C16:0) | Long, saturated fatty acid at C-21. | Minor endogenous ester; less abundant than oleate ester. | nih.gov |
| Estradiol Esters | Estradiol | Various (Oleate, Stearate, etc.) | Fatty acid at C-17; forms a heterogeneous mixture of esters. | Suggests a different, less specific enzymatic pathway than for corticosterone esterification. | oup.com |
| Aldosterone 21-oleate | Aldosterone | Oleate (C18:1) | Esterified form of the primary mineralocorticoid. | May have greater biological potency than aldosterone itself in certain contexts (e.g., central blood pressure regulation). | nih.gov |
| Corticosterone 21-acetate | Corticosterone | Acetate (C2:0) | Short-chain acyl group at C-21; less lipophilic. | Synthetic ester; faster hydrolysis leads to more transient effects compared to long-chain esters. |
Molecular and Cellular Mechanisms of Action Derived from Released Corticosterone
Glucocorticoid Receptor (GR) Mediated Actions (post-hydrolysis)
Once liberated from its oleate (B1233923) ester, corticosterone (B1669441) readily crosses the cell membrane due to its lipophilic nature and binds to glucocorticoid receptors (GR) located in the cytoplasm. nih.govmdpi.com The GR is expressed in almost every cell in the body and is a primary mediator of glucocorticoid effects, including the regulation of metabolism, inflammation, and immune responses. wikipedia.org In its unliganded state, the GR is part of a large multiprotein complex that includes heat shock proteins (Hsp), such as Hsp90 and Hsp70, which maintain the receptor in a conformation ready for steroid binding. mdpi.comoup.comresearchgate.net
The binding of corticosterone to the GR's ligand-binding domain induces a conformational change in the receptor. This causes the dissociation of the heat shock proteins and other components of the chaperone complex. oup.comresearchgate.net The now-activated ligand-receptor complex forms a homodimer and translocates from the cytoplasm into the nucleus. mdpi.comwikipedia.orgresearchgate.net This translocation process is an active one, requiring chaperone machinery and importin proteins to move through the nuclear pore complex. oup.comresearchgate.netoup.com
Inside the nucleus, the corticosterone-GR complex functions as a ligand-dependent transcription factor, modulating the expression of target genes in two primary ways: wikipedia.orgfrontiersin.org
Transactivation: The GR dimer can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) located in the promoter regions of target genes. mdpi.comwikipedia.orgersnet.org This binding typically enhances the transcription of these genes, leading to the synthesis of specific proteins. This is a direct mechanism of action. wikipedia.org
Transrepression: The activated GR can also repress gene expression without directly binding to DNA. It achieves this by physically interacting with other transcription factors, such as NF-κB and AP-1, which are key drivers of pro-inflammatory gene expression. wikipedia.orgfrontiersin.org This protein-protein interaction, often called "tethering," prevents these other factors from binding to their own DNA response elements, thereby inhibiting the transcription of their target genes. wikipedia.orgfrontiersin.org
| Step | Description | Key Molecules Involved | Primary Outcome |
|---|---|---|---|
| 1. Ligand Binding | Free corticosterone diffuses into the cell and binds to the cytoplasmic GR. nih.gov | Corticosterone, Glucocorticoid Receptor (GR) | Conformational change in GR |
| 2. Chaperone Dissociation | The GR releases from a multiprotein complex. mdpi.comresearchgate.net | Heat Shock Protein 90 (Hsp90), other chaperones | Activation of the GR |
| 3. Dimerization | Two activated GR-ligand complexes join to form a homodimer. mdpi.comresearchgate.net | Corticosterone-GR complex | Formation of a functional transcription unit |
| 4. Nuclear Translocation | The GR dimer actively moves into the nucleus. oup.comoup.com | Importins, Nuclear Pore Complex | GR localization to the site of transcription |
| 5. Transcriptional Regulation | The GR dimer binds to GREs (transactivation) or tethers to other transcription factors (transrepression). wikipedia.orgfrontiersin.org | DNA (GREs), NF-κB, AP-1 | Modulation (up- or down-regulation) of target gene expression |
The transcriptional activities of the GR lead to widespread changes in the gene expression profile of the cell. Corticosterone, acting through the GR, regulates a vast number of genes, with estimates suggesting that up to 20% of the expressed genome can be influenced by glucocorticoids. nih.gov These genes are involved in a multitude of cellular functions, consistent with the broad physiological effects of corticosterone.
Prolonged treatment with corticosterone has been shown to induce a replicable set of transcriptomic changes in the hippocampus. mdpi.com The functions of the affected genes align with the known effects of glucocorticoids on the metabolism of lipids and glycogen, immune responses, and the cardiovascular system. mdpi.com
Key categories of genes modulated by corticosterone include:
Anti-inflammatory Genes: Corticosterone upregulates the expression of anti-inflammatory proteins. ersnet.org Examples include Lipocortin-1, IκB-α (an inhibitor of NF-κB), and Mitogen-activated protein kinase phosphatase-1 (MKP-1), which inhibits pro-inflammatory signaling pathways. ersnet.orgnih.gov
Metabolic Genes: Corticosterone plays a crucial role in regulating energy metabolism. It induces the expression of enzymes involved in gluconeogenesis in the liver, such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK), to increase glucose availability. nih.govnih.gov
Clock Genes: In extra-SCN (suprachiasmatic nucleus) tissues like the prefrontal cortex, corticosterone can act as an entraining factor for clock gene expression. nih.gov The core clock gene Period1 (Per1) has a functional GRE in its promoter region and is modulated by corticosterone. nih.gov
Stress-Response Genes: There is a significant overlap between genes regulated by corticosterone and those implicated in the response to stress. mdpi.com
| Gene Name | Function | Effect of Corticosterone | Reference |
|---|---|---|---|
| Period1 (Per1) | Core component of the circadian clock | Upregulation | nih.gov |
| Mitogen-activated protein kinase phosphatase-1 (MKP-1) | Inhibits MAP kinase signaling pathways, anti-inflammatory | Upregulation | ersnet.org |
| Inhibitor of nuclear factor-κB (IκB-α) | Inhibits the pro-inflammatory NF-κB pathway | Upregulation | ersnet.org |
| Phosphoenolpyruvate carboxykinase (PEPCK) | Key enzyme in gluconeogenesis | Upregulation | nih.gov |
| Glucocorticoid-induced leucine (B10760876) zipper protein (GILZ) | Mediates anti-inflammatory and immunosuppressive effects | Upregulation | ersnet.orgnih.gov |
Nuclear Receptor Translocation and Transcriptional Regulation
Mineralocorticoid Receptor (MR) Mediated Actions (post-hydrolysis)
In addition to the GR, corticosterone is a primary ligand for the mineralocorticoid receptor (MR). nih.govnih.gov The MR has a high affinity for corticosterone, approximately ten times higher than that of the GR. nih.govresearchgate.net This means that under basal, non-stress conditions, MRs are substantially occupied by circulating corticosterone, while GRs become significantly activated only when corticosterone levels rise, such as during stress or at the peak of the circadian rhythm. nih.govresearchgate.netuni-muenchen.de
Like the GR, the MR is a nuclear receptor that, upon ligand binding, translocates to the nucleus and acts as a transcription factor. nih.govconicet.gov.ar In the absence of a hormone, the MR resides in the cytoplasm within a multiprotein complex. nih.gov The DNA binding domain (DBD) is highly similar between MR and GR (96% identity), allowing both receptors to bind to GREs. nih.gov Despite this overlap, the effects mediated by MR and GR can be distinct and even opposing, depending on the cell type and physiological context. nih.gov This specificity is achieved through interactions with different coregulator proteins and other transcription factors. nih.gov In the brain, MRs are highly concentrated in limbic areas like the hippocampus and amygdala and are crucial for appraisal, thresholding of the stress response, and memory consolidation. nih.govbiologists.com
Potential for Membrane-Associated or Non-Genomic Actions of Released Corticosterone
Beyond the classical genomic pathway that takes hours to days, corticosterone can elicit rapid effects within seconds to minutes. bioscientifica.comannualreviews.org These actions are too swift to be explained by gene transcription and protein synthesis and are termed non-genomic. annualreviews.orgresearchgate.net They are thought to be mediated by membrane-associated receptors (mGRs), which can include both classical GRs located at the cell surface and distinct G protein-coupled receptors (GPCRs). bioscientifica.comoup.comwikipedia.org
Evidence for these mechanisms includes:
The rapid effects of glucocorticoids on neuronal excitability in brain regions like the hypothalamus and hippocampus. bioscientifica.combioscientifica.com
The ability of membrane-impermeable glucocorticoid conjugates (like dexamethasone-BSA) to trigger rapid cellular responses, such as the inhibition of the HPA axis at the level of the paraventricular nucleus (PVN). bioscientifica.combioscientifica.com
These rapid actions are often insensitive to inhibitors of transcription and protein synthesis and can occur even in cells lacking a nucleus, such as erythrocytes. annualreviews.org
These non-genomic effects often involve the modulation of intracellular signaling cascades, influencing neurotransmitter release and receptor sensitivity. researchgate.net For example, at the PVN, corticosterone rapidly reduces HPA-axis activation through a membrane-associated mechanism involving endocannabinoid signaling. bioscientifica.combioscientifica.com
Intracellular Processing and Signaling Cascades
The binding of corticosterone to both nuclear and membrane receptors triggers a variety of intracellular signaling cascades that ultimately execute its cellular effects.
The genomic pathway itself involves a cascade of events leading from receptor activation to altered protein synthesis. nih.govmdpi.com However, the non-genomic actions of corticosterone are particularly reliant on the rapid activation of second messenger systems.
Key signaling pathways activated by corticosterone include:
Mitogen-Activated Protein Kinase (MAPK) Pathways: Corticosterone can rapidly (within 15 minutes) activate all major MAPK pathways, including ERK1/2, p38, and JNK, in certain cell types like PC12 cells. nih.govoup.com This activation can be dependent on Protein Kinase C (PKC). nih.gov These pathways can, in turn, signal to the nucleus and provide an alternative route for regulating gene transcription. oup.com
G Protein-Coupled Receptor (GPCR) Signaling: There is growing evidence that some rapid glucocorticoid actions are mediated by GPCRs. uni-muenchen.deoup.com Stimulation of these receptors can lead to the activation or inhibition of adenylyl cyclase (modulating cAMP levels) or the activation of phospholipase C (PLC). uni-muenchen.de For instance, some rapid glucocorticoid effects in the central nervous system are mediated via a G-protein-dependent mechanism. uni-muenchen.de
Protein Kinase A (PKA) and Protein Kinase C (PKC): Depending on the cell type, the rapid effects of corticosterone can be dependent on PKA or PKC. nih.gov For example, in HT4 cells, the inhibitory action of corticosterone on ATP-induced calcium elevation is PKA-dependent, while in B103 neuroblastoma cells, its effects on serotonin-induced calcium influx are PKC-dependent. nih.gov
Endocannabinoid System: In specific brain regions like the hypothalamic PVN, corticosterone's rapid feedback inhibition involves the synthesis and retrograde release of endocannabinoids, which then act on presynaptic CB1 receptors to suppress glutamate (B1630785) release. bioscientifica.comoup.com
These signaling cascades demonstrate that the effects of released corticosterone are not limited to direct genomic regulation but also involve complex, rapid-acting pathways that fine-tune cellular responses to stress and other stimuli.
Advanced Analytical Methodologies in Research
Extraction and Sample Preparation Techniques for Biological Matrices (e.g., tissue, serum, cellular homogenates)
The initial and most critical step in the analysis of corticosterone (B1669441) 21-oleate is its effective extraction from biological matrices such as serum, plasma, tissue, and cellular homogenates. The high lipid content in many of these samples can interfere with steroid measurement, making rigorous sample preparation essential. plos.org The primary goal is to isolate the analyte from interfering substances like proteins and phospholipids (B1166683) while maximizing recovery.
Two principal methods are employed for steroid extraction: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Liquid-Liquid Extraction (LLE) is a conventional technique based on the partitioning of analytes between two immiscible liquid phases, typically an aqueous sample and a non-polar organic solvent. austinpublishinggroup.comaurorabiomed.com For lipophilic compounds like corticosterone 21-oleate, solvents such as dichloromethane, diethyl ether, or mixtures of hexane (B92381) and ethyl acetate (B1210297) are commonly used. austinpublishinggroup.comresearchgate.netnih.govresearchgate.net The process involves vortexing the sample with the extraction solvent, followed by centrifugation to separate the organic phase containing the steroid ester from the aqueous phase. aurorabiomed.com While widely used, LLE can sometimes result in incomplete removal of interfering substances, especially from lipid-rich samples like brain tissue. nih.govnih.gov
Solid-Phase Extraction (SPE) is often considered superior to LLE for its efficiency, higher recovery rates, and better removal of interfering compounds. plos.orgnih.gov This technique utilizes a solid sorbent material packed into a cartridge, commonly with octadecyl (C18) bonded silica (B1680970) for non-polar analytes like steroids. nih.govcomparativephys.ca The sample is loaded onto the conditioned C18 column, where the lipophilic this compound is retained. A series of washes with polar solvents (e.g., water) and non-polar solvents (e.g., hexane) removes hydrophilic and lipidic interferences, respectively. plos.orgnih.gov The purified analyte is then eluted with a small volume of an organic solvent like ethyl acetate or methanol. plos.orgcomparativephys.ca For particularly complex and lipid-rich matrices, a combined LLE-SPE approach may be implemented to achieve the necessary sample purity for subsequent analysis. nih.gov
Table 1: Comparison of Extraction Techniques for this compound
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
|---|---|---|
| Principle | Partitioning between two immiscible liquid phases. aurorabiomed.com | Partitioning between a solid sorbent and a liquid mobile phase. comparativephys.ca |
| Common Solvents/Sorbents | Dichloromethane, Diethyl ether, Hexane/Ethyl Acetate. austinpublishinggroup.comresearchgate.netnih.gov | C18 (Octadecyl) bonded silica. plos.orgnih.gov |
| Advantages | Simple, widely used. | High recovery, excellent removal of interferences, easily automated. plos.orgnih.gov |
| Disadvantages | Can have lower recovery and less precise removal of interferences, especially from lipid-rich samples. nih.govnih.gov | Requires method optimization (e.g., wash/elution steps). |
| Application | General steroid extraction from plasma and serum. austinpublishinggroup.comnih.gov | Ideal for complex or lipid-rich matrices like tissue homogenates and for high-sensitivity analyses (e.g., LC-MS/MS). plos.orgnih.govnih.gov |
Chromatographic Separation Techniques
Following extraction, chromatographic methods are employed to separate this compound from other compounds in the extract, including its parent steroid, corticosterone, and other steroid esters.
High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust and widely used method for the quantification of steroids. nih.govnih.gov For this compound, reversed-phase HPLC is the standard approach, utilizing a non-polar stationary phase, typically a C18 column. nih.gov
The separation is achieved by passing a pressurized liquid mobile phase through the column. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, delivered in either an isocratic (constant composition) or gradient (changing composition) mode. researchgate.netmdpi.com this compound, being significantly more non-polar than free corticosterone due to the long oleate (B1233923) chain, exhibits a longer retention time on a reversed-phase column. This difference in retention allows for its effective separation from the parent hormone. researchgate.net Detection is typically performed at a wavelength of approximately 240-254 nm, corresponding to the absorbance maximum of the corticosterone chromophore. researchgate.net
Table 2: Typical Parameters for HPLC-UV Analysis of Corticosterone Esters
| Parameter | Typical Specification | Reference |
|---|---|---|
| Chromatography Mode | Reversed-Phase | nih.gov |
| Stationary Phase (Column) | C18 or C8 | researchgate.netnih.gov |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures | researchgate.netmdpi.com |
| Elution | Isocratic or Gradient | nih.govnih.gov |
| Detection | UV Absorbance at ~240-254 nm | researchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers superior sensitivity and specificity compared to HPLC-UV, making it the gold standard for trace-level quantification of steroids in complex biological samples. nih.govlcms.cz The technique couples the separation power of liquid chromatography with the mass analysis capabilities of a tandem mass spectrometer.
After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). plos.orgnih.gov The mass spectrometer then separates ions based on their mass-to-charge ratio (m/z). In tandem MS (MS/MS), a specific precursor ion corresponding to this compound is selected, fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, virtually eliminating matrix interference. plos.orgnih.gov
For accurate quantification, a stable isotope-labeled internal standard (e.g., deuterated this compound) is added to the sample before extraction. This standard mimics the behavior of the endogenous analyte throughout the entire process, correcting for any sample loss during preparation or variations in instrument response. plos.orgsynnovis.co.uk LC-MS/MS can resolve and quantify multiple steroids, including isobaric compounds (molecules with the same nominal mass), in a single run. synnovis.co.uk
High-Performance Liquid Chromatography (HPLC) with UV Detection
Immunochemical Assays for Steroid Detection
Immunoassays like RIA and ELISA are based on the principle of competitive binding between an antibody and its target antigen. nih.gov These methods are highly sensitive and have been widely used for measuring corticosterone. researchgate.netnih.gov However, their application to this compound is problematic due to the issue of cross-reactivity. nih.gov
The antibodies used in commercial corticosterone immunoassays are raised against corticosterone itself or a derivative like corticosterone-21-hemisuccinate. nih.gov The large, lipophilic oleate chain at the C21 position of this compound significantly alters the molecule's structure. Consequently, the affinity of the corticosterone antibody for the esterified form is typically very low, leading to a significant underestimation of its concentration. nih.govmdpi.com
To accurately measure this compound using an immunoassay, one would either need to:
Develop a specific antibody that recognizes the intact ester, which is not commonly available.
Perform a chemical or enzymatic hydrolysis step to cleave the oleate group, releasing free corticosterone, which can then be measured by a standard corticosterone RIA or ELISA.
Even with a hydrolysis step, pre-purification of the sample via LLE or SPE is critical to remove other lipids and cross-reactive steroids that could interfere with the assay. nih.govcomparativephys.ca
Method Validation and Optimization for Research Applications
For any analytical method to be considered reliable for research, it must undergo rigorous validation. uc.pt Validation ensures the method is accurate, precise, and specific for the analyte of interest in a given biological matrix. Key validation parameters are defined by international guidelines and include the following:
Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. In LC-MS/MS, this is demonstrated by the absence of interfering peaks at the retention time of the analyte. synnovis.co.uk
Linearity and Range: The demonstration that the method's response is directly proportional to the concentration of the analyte over a specified range. This is typically assessed by a calibration curve with a correlation coefficient (r²) greater than 0.99. researchgate.netnih.gov
Accuracy: The closeness of the measured value to the true value. It is often expressed as percent bias and should typically be within ±15% of the nominal value. nih.govbmbreports.org
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is expressed as the coefficient of variation (CV) and is assessed at both intra-day and inter-day levels, with an acceptance criterion usually below 15%. researchgate.netnih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively. nih.govbmbreports.orgmdpi.com
Recovery: The efficiency of the extraction process, determined by comparing the analyte response in an extracted sample to the response in a non-extracted standard of the same concentration. researchgate.netnih.gov
Matrix Effect (for LC-MS/MS): The influence of co-eluting, undetected matrix components on the ionization of the analyte, which can cause ion suppression or enhancement. nih.govnih.gov
Method optimization is an integral part of developing a robust assay. This can involve adjusting the mobile phase composition to improve chromatographic resolution, modifying SPE wash and elution steps to enhance sample cleanup, or changing the reconstitution solvent to improve analyte response. plos.orgacs.org
Table 3: Key Method Validation Parameters for Steroid Analysis
| Parameter | Definition | Typical Acceptance Criteria for Research |
|---|---|---|
| Linearity (r²) | Proportionality of the analytical response to analyte concentration. | > 0.99. researchgate.netnih.gov |
| Accuracy (% Bias) | Closeness of measured value to the true value. | Within ±15% (±20% at LOQ). nih.govbmbreports.org |
| Precision (% CV) | Reproducibility of repeated measurements. | < 15% (< 20% at LOQ). nih.govbmbreports.org |
| Recovery | Extraction efficiency of the analytical procedure. | Consistent, reproducible, and often >85%. researchgate.netnih.gov |
| LOQ | Lowest concentration quantifiable with acceptable accuracy and precision. | Dependent on application; ng/mL to pg/mL range for LC-MS/MS. nih.govbmbreports.org |
Sensitivity, Linearity, Accuracy, and Reproducibility in Biological Samples
The quantitative analysis of this compound in biological samples such as serum, plasma, or tissue homogenates requires robust and validated analytical methods. High-performance liquid chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the preferred technique for analyzing steroid esters due to its high sensitivity and specificity. acs.orgnih.govmedrxiv.org The validation of these methods is crucial to ensure the reliability of the data and typically assesses several key parameters. nih.gov
While specific validation reports for this compound are not extensively published, the performance characteristics can be inferred from validated methods for structurally related corticosteroids and their esters. akjournals.comnih.govtci-thaijo.org
Sensitivity: The sensitivity of a method is defined by its limit of detection (LOD) and limit of quantification (LOQ). For steroid esters, LC-MS/MS methods can achieve high sensitivity, with LOQs often in the low nanogram per milliliter (ng/mL) or even picogram per milliliter (pg/mL) range. medrxiv.orgakjournals.comnih.gov For instance, a validated method for various corticosteroids reported LOQ concentrations in the ng/mL range, demonstrating high sensitivity. akjournals.com Another study on synthetic corticosteroids achieved a functional assay sensitivity as low as 0.6–1.6 nmol/L for most compounds. nih.gov
Linearity: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. For corticosteroid analysis using HPLC, excellent linearity is consistently reported, with correlation coefficients (r² or r) of ≥0.999 being a common requirement and achievement. akjournals.comtci-thaijo.orgscielo.br This indicates a strong linear relationship between the concentration and the analytical signal.
Accuracy: Accuracy measures the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of the analyte is added to a biological matrix and then quantified. For corticosteroid assays, recovery values are typically expected to be within a range of 80-120%. akjournals.comscielo.br Validated methods for various steroids frequently report accuracy values well within this range, often between 85% and 115%, confirming the method's ability to accurately measure the analyte. nih.govnih.gov
Reproducibility: Reproducibility (also encompassing repeatability and intermediate precision) assesses the consistency of the method over multiple measurements. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). For corticosteroid analysis, the RSD for repeatability (within the same day and by the same analyst) and intermediate precision (on different days or by different analysts) is generally required to be low. For example, a validated RP-HPLC method for several corticosteroids reported repeatability RSD values between 0.04%–2.04% and intermediate precision RSDs of 0.41%–4.93%. tci-thaijo.org Inter-assay CVs for synthetic steroid analysis have been shown to be between 3.0-20% across a range of concentrations. nih.gov
Interactive Table: Typical Validation Parameters for Corticosteroid Analysis in Biological Samples
The following table summarizes typical performance characteristics for analytical methods used to quantify corticosteroids, which are indicative of the expected performance for a validated this compound assay.
| Parameter | Common Technique | Typical Performance Metric | Reference Example |
| Sensitivity (LOQ) | LC-MS/MS | 0.01 - 10 ng/mL | Methods for steroid esters have LODs between 0.03 and 0.30 ng/mL. nih.gov |
| Linearity (r²) | HPLC-UV, LC-MS/MS | ≥ 0.999 | Achieved for multiple corticosteroids over a 2.5–50 μg/mL range. tci-thaijo.org |
| Accuracy (Recovery) | HPLC, LC-MS/MS | 85% - 115% | Recoveries for various steroids were found to be between 86.4% and 115.0%. nih.gov |
| Reproducibility (RSD/CV) | HPLC, LC-MS/MS | < 15% | Inter-assay CVs for synthetic corticosteroids were 3.0-20%. nih.gov |
Application of Theoretical Computational Methods for Structural Analysis
Theoretical computational chemistry provides powerful tools for predicting and understanding the structural and electronic properties of molecules, reducing the time and resources required for experimental work. schrodinger.com Methods such as Density Functional Theory (DFT) are used to perform in silico analyses of molecular structures, conformational possibilities, and reactivity. researchgate.netacs.org These approaches can rationalize experimental findings and predict properties like gas-phase ionization sites, collision cross-sections, and interactions with other molecules. researchgate.netacs.org
In the context of steroids, computational studies have been applied to:
Investigate the conformational structures of various corticosteroids. researchgate.net
Calculate binding energies to understand interactions with molecularly imprinted polymers. researchgate.net
Predict the products of environmental transformation reactions, such as chlorination. acs.org
Elucidate structure-property relationships, like skin permeability, by correlating calculated molecular descriptors with experimental data. mdpi.com
Investigate the stability and reactivity of corticosterone in different solvent environments. biointerfaceresearch.com
Despite the broad applicability of these methods, a specific and detailed computational structural analysis focused solely on this compound is not prominently featured in the available scientific literature. However, computational studies on the parent compound, corticosterone, have been performed. For example, DFT calculations have been used to optimize the structure of corticosterone and analyze its vibrational properties and reactivity in various media. biointerfaceresearch.com Such studies provide insight into the behavior of the core steroid structure that is fundamental to the 21-oleate derivative. The application of these computational tools to this compound would be a logical next step to understand how the long oleate chain influences the conformation, flexibility, and interaction potential of the entire molecule.
Preclinical Research Applications and Model Systems
In Vitro Experimental Models
In vitro models have been instrumental in dissecting the biochemical processes involving Corticosterone (B1669441) 21-oleate at the cellular and tissue level. These systems allow for controlled investigation into its synthesis and breakdown.
Isolated Tissue Slice Incubations (e.g., Rat Mammary Tissue, Adrenal Cells)
Pioneering studies utilizing isolated tissue slices have provided foundational knowledge on the esterification of corticosterone. When minced mammary glands from lactating rats are incubated with corticosterone, extensive 21-acylation occurs. nih.govnih.gov A significant finding from these experiments is the identification of Corticosterone 21-oleate as the predominant ester, constituting approximately 80% of the total acylated corticosterone. nih.govoup.com In contrast, corticosterone 21-linoleate is a minor component, at about 8.6%. nih.gov This high degree of specificity towards oleate (B1233923) is a distinguishing feature compared to the esterification of other steroids, which typically results in a more diverse mixture of fatty acid esters. oup.comoup.com
The process of esterification has also been observed in adrenal cells, where 18-hydroxycorticosterone (B144385) can be converted into nonpolar, hydrolyzable compounds, suggesting the formation of steroid esters. oup.com These tissue slice models have been crucial in demonstrating that the enzymatic machinery for creating these lipoidal derivatives is present and active in specific tissues. The physiological state of the tissue, such as during lactation, significantly influences the uptake and acylation of corticosterone. nih.gov
| Corticosterone Ester | Relative Abundance (%) | Source |
|---|---|---|
| This compound | ~80% | nih.govoup.com |
| Corticosterone 21-linoleate | ~8.6% | nih.gov |
| Other minor esters | Variable | oup.com |
Cell Culture Systems for Investigating Esterification and Hydrolysis
Cell culture systems offer a more defined environment to study the molecular mechanisms of corticosterone esterification and hydrolysis. Studies using various cell lines have confirmed the conversion of corticosteroids into their fatty acid esters. For instance, the activation of the novel corticosteroid ciclesonide (B122086) to its active metabolite, desisobutyryl-ciclesonide (B8069184) (des-CIC), and its subsequent esterification, primarily to des-CIC oleate, has been demonstrated in human alveolar type II epithelial cells (A549), normal bronchial epithelial cells (NHBE), and human nasal epithelial cells (HNEC). nih.gov
These in vitro systems have also been vital for understanding the reverse process: the hydrolysis of steroid esters back to the active steroid. Research has shown that the formed des-CIC fatty acid conjugates can be reconverted to des-CIC, suggesting a mechanism for prolonging the local anti-inflammatory activity of the corticosteroid. nih.gov The enzymes responsible for these transformations have been identified as carboxylesterases and cholinesterases. nih.gov Furthermore, studies on the hydrolysis of cortisol 21-esters have revealed that the rate of hydrolysis is dependent on the length of the fatty acid chain, with longer-chain esters like palmitate being more stable than shorter-chain esters like acetate (B1210297). nih.gov This highlights the role of the oleate moiety in creating a more stable, long-acting form of corticosterone.
In Vivo Animal Models
Animal models have been indispensable for studying the physiological and systemic effects of this compound in a living organism, providing insights into its role in endocrinology, stress, and metabolism.
Rodent Models (Rats, Mice) for Endocrine and Stress Studies
Rodent models are widely used to investigate the role of glucocorticoids in stress and endocrine function. nih.govphysiology.org The administration of corticosterone to rodents is a common method to simulate stress and study its downstream effects. nih.govahajournals.org While direct studies on the administration of this compound are less common, the understanding of its formation in tissues like the mammary gland during lactation in rats points to a role in modulating local glucocorticoid action. nih.govnih.gov The lipophilic nature of this compound suggests it could act as a tissue-specific reservoir, slowly releasing active corticosterone. This is supported by findings that long-chain esters of corticosteroids exhibit prolonged activity. nih.gov In studies of psychological stress, the resulting increase in endogenous corticosterone levels leads to various physiological changes, which can be blocked by glucocorticoid receptor antagonists, underscoring the importance of this signaling pathway. physiology.org
| Model System | Key Finding | Implication for this compound | Source |
|---|---|---|---|
| Lactating Rats | Corticosterone is extensively converted to this compound in mammary tissue. | Suggests a role in modulating local glucocorticoid effects during lactation. | nih.govnih.gov |
| Mice under Psychological Stress | Increased endogenous corticosterone mediates abnormalities in epidermal function. | Highlights the systemic effects of corticosterone, for which this compound may serve as a precursor. | physiology.org |
| Mice Administered Corticosterone | Mimics stress-dependent effects on cholesterol transport. | Provides a model to study the downstream consequences of elevated glucocorticoids, potentially released from ester stores. | ahajournals.org |
Avian Models for Metabolic and Physiological Research
Avian species serve as excellent models for investigating the metabolic effects of stress due to their robust physiological responses. biorxiv.org Birds have naturally higher metabolic rates and blood glucose levels compared to mammals, making them sensitive indicators of metabolic changes. biorxiv.org Studies in chickens have shown that corticosterone administration significantly alters the metabolomic profiles of the liver, kidney, and breast muscle, affecting sugar and amino acid metabolism. nih.govmdpi.com For instance, corticosterone can induce proteolysis and suppress protein synthesis in skeletal muscles while increasing fat deposition. researchgate.net While these studies focus on the parent compound, they provide a framework for understanding the potential metabolic consequences of the sustained release of corticosterone from its oleate ester. The presence of oleic acid has been noted in the plasma of ducks under stress, suggesting a potential link in the broader metabolic response. animbiosci.org
Integration with Multi-Omics Approaches in Preclinical Research
The integration of multi-omics technologies represents a paradigm shift in preclinical research, moving from single-endpoint analyses to a holistic, systems-biology perspective. This approach combines data from various biomolecular levels—such as genomics, transcriptomics, proteomics, and metabolomics—to construct a comprehensive model of a compound's physiological impact. nih.govfrontlinegenomics.com For a lipophilic compound like this compound, which is an ester of the glucocorticoid corticosterone and the fatty acid oleic acid, a multi-omics strategy is crucial for dissecting its nuanced biological roles. vulcanchem.com While direct multi-omics studies specifically on this compound are emerging, extensive research on its parent compound, corticosterone, provides a robust framework for understanding how such an integrated approach can be applied.
By examining the effects of corticosterone and oleic acid through various "omes," researchers can infer the likely molecular pathways modulated by this compound. This integrated analysis helps in identifying novel biomarkers, understanding mechanisms of action, and elucidating the complex interplay between different biological systems in preclinical models. nih.govmdpi.com
Transcriptomic Analyses in Preclinical Models
Transcriptomics, the study of the complete set of RNA transcripts, offers a powerful lens to view how corticosterone modulates gene expression. In preclinical research, RNA sequencing and microarray analyses have been pivotal in identifying genes and pathways in the brain and other tissues that are responsive to glucocorticoids. nih.govmdpi.com These studies reveal the genetic underpinnings of the physiological and behavioral effects observed in animal models.
For instance, studies on the effects of elevated corticosterone levels in rodents have identified significant alterations in gene expression within the hippocampus, a brain region critical for memory and stress responses. mdpi.comnih.gov Similarly, research on prenatal exposure to corticosterone in rats has demonstrated lasting transcriptomic changes in the brain and gut of the offspring, highlighting the developmental impact of the hormone. nih.gov These gene expression changes are often the first step in a cascade of molecular events that ultimately lead to a physiological response.
An integrated study using a trophoblast cell line model investigated the effects of oleic acid (OA), the fatty acid component of this compound, using transcriptomic, metabolomic, and lipidomic readouts. researchgate.net The findings indicated that OA exposure was associated with the enrichment of anti-inflammatory and antioxidant pathways, demonstrating how multi-omics can characterize the specific impact of the fatty acid moiety. researchgate.net
The tables below summarize key findings from transcriptomic studies involving corticosterone in preclinical models, illustrating the types of data generated and the biological pathways implicated.
Table 1: Differentially Expressed Genes in the Hippocampus of Mice Treated with Corticosterone This table presents a selection of genes found to be regulated by corticosterone treatment in the mouse hippocampus. These genes are involved in various biological processes, including stress response, circadian rhythm, and cell growth. Data is compiled from studies analyzing transcriptomic changes after corticosterone administration. nih.gov
| Gene | Function/Pathway | Regulation |
| Nr1d1 | Circadian Rhythm Regulation | Time-dependent |
| Dbp | Circadian Rhythm Regulation | Time-dependent |
| Arc | Synaptic Plasticity, Memory | Time-dependent |
| Fos | Signal Transduction, Cell Proliferation | Time-dependent |
| Acer2 | Sphingolipid Metabolism, Stress Response | Overlap with Stress |
| Agt | Renin-Angiotensin System, Blood Pressure | Overlap with Stress |
| Apod | Lipid Transport | Overlap with Stress |
| Fabp7 | Fatty Acid Binding, Brain Development | Overlap with Stress |
| Errfi1 | Negative Control of Cell Growth | Short-term Duration |
| Cdkn1a | Negative Control of Cell Growth | Short-term Duration |
Table 2: Altered Gene Expression in Offspring Brain and Gut After Prenatal Corticosterone Exposure This table details transcriptomic changes observed in the brain and small intestine of rat pups exposed to high levels of corticosterone prenatally. The findings reveal significant alterations in neurodevelopmental and gastrointestinal gene expression patterns. nih.gov
| Tissue | Biological Process/Pathway | Regulation | Key Genes/Details |
| Brain | Neurodegenerative Conditions | Upregulated | Increased expression of genes linked to neurodegeneration. |
| Brain | Mitochondrial Biogenesis | Upregulated | Suggests higher ATP demands. |
| Small Intestine | Calcium Signaling Pathways | Upregulated | - |
| Small Intestine | Neuroactive Ligand-Receptor Interactions | Upregulated | - |
| Small Intestine | IgA Production | Upregulated | - |
| Small Intestine | Protein Digestion and Absorption | Downregulated | - |
| Small Intestine | Serotonergic Synaptic Activities | Downregulated | - |
| Small Intestine | Dopaminergic Synaptic Activities | Downregulated | - |
By integrating these transcriptomic findings with data from proteomics and metabolomics, researchers can build a more complete picture. For example, upregulated gene expression for enzymes in a specific metabolic pathway should correlate with increased levels of the corresponding proteins (proteomics) and a measurable change in the concentrations of the substrate and product metabolites (metabolomics). This multi-layered verification provides a robust understanding of the biological impact of compounds like corticosterone and its derivatives.
Future Research Directions and Emerging Paradigms
Elucidation of All Enzymatic Systems Governing Esterification and De-esterification
The formation and breakdown of Corticosterone (B1669441) 21-oleate are fundamental to its biological activity, yet the specific enzymes governing these processes are not fully characterized. Early research provided definitive evidence for the enzymatic esterification of corticosterone, identifying the responsible enzyme as an acyl-Coenzyme A (acyl-CoA) transferase. oup.com This enzyme demonstrated a preference for natural corticoids, with synthetic versions like triamcinolone (B434) being esterified at significantly lower rates. oup.comoup.com
Further studies have revealed that the esterification of corticosterone is distinct from that of other steroids, such as estradiol (B170435). researchgate.netnih.gov In tissues like the rat mammary gland and uterus, corticosterone is predominantly esterified to oleate (B1233923), forming Corticosterone 21-oleate, which can constitute up to 80% of the total corticosterone esters. oup.comresearchgate.net This contrasts sharply with the heterogeneous mixture of fatty acid esters formed with estradiol in the same tissues. researchgate.netnih.gov This suggests that separate enzymatic systems are responsible for the esterification of different classes of steroids. researchgate.netnih.gov While acyl-CoA:steroid acyltransferase has been implicated, the specific isoforms and their regulation remain an active area of investigation. nih.gov
Similarly, the de-esterification process, which liberates free corticosterone, is catalyzed by esterases. nih.gov However, the specific esterases involved in the hydrolysis of this compound and their tissue-specific expression and regulation are not well understood. Future research must focus on identifying and characterizing the full complement of acyltransferases and esterases, elucidating their substrate specificities, kinetic properties, and the regulatory mechanisms that control their activity. This knowledge is crucial for understanding how the balance between corticosterone and its oleate ester is maintained in different physiological contexts.
Comprehensive Mapping of Tissue-Specific Distribution and Regulation of this compound
The distribution of this compound and the enzymes that regulate its metabolism are not uniform throughout the body. Studies have shown that the synthesis of corticosterone esters varies dramatically between different tissues. researchgate.net For instance, in rats, the brain exhibits the highest acyltransferase activity for estradiol esterification per milligram of microsomal protein, being 3- to 4-fold higher than in the liver. nih.gov While the liver's esterification activity can be significantly stimulated by certain compounds, this effect is not observed in other tissues like the kidney, lung, brain, uterus, fat, and mammary glands, suggesting a unique sensitivity of the liver. nih.gov
The adrenal glands of several species contain fatty acid esters of ∆⁵-3β-hydroxysteroids. oup.com Furthermore, the biosynthesis of corticosterone and estradiol esters has been compared in various rat tissues, including mammary and uterine tissue. researchgate.net These studies highlight the tissue-specific nature of steroid esterification.
A comprehensive mapping of the tissue-specific distribution of this compound, along with the expression and activity of the relevant esterifying and de-esterifying enzymes, is a critical next step. This will require the use of advanced analytical techniques to quantify the compound in various tissues and cellular compartments. Understanding this distribution will provide vital clues about its localized physiological roles.
Identification of Novel Physiological Roles Beyond a Simple Glucocorticoid Reservoir
While the role of this compound as a storage form of corticosterone is acknowledged, there is growing speculation that its functions extend beyond this simple reservoir model. oup.com The prevalence of steroid esters within cells suggests they may play key physiological roles. oup.com
Glucocorticoids, in general, are pivotal in regulating energy, immune reactions, and stress responses. wikipedia.org They influence metabolism in muscle, fat, liver, and bone, and also affect mood, behavior, and sleep-wake cycles in the brain. endocrinology.org Corticosterone, in particular, has been shown to be involved in fear memory recognition and consolidation. wikipedia.org
Future research should explore whether this compound has intrinsic biological activities independent of its conversion to corticosterone. This could involve investigating its potential to interact with novel receptors or signaling pathways. Given the diverse actions of its parent compound, it is plausible that the esterified form has unique modulatory effects in specific cellular contexts. For example, its high lipophilicity may allow it to interact with cellular membranes or lipid-sensitive signaling pathways in ways that free corticosterone cannot.
Investigation of its Role in Lipid Homeostasis and Transport Mechanisms (e.g., Lipoprotein Association)
The oleate moiety of this compound inherently links it to lipid metabolism. Glucocorticoids are known to influence lipid metabolism by increasing hepatic VLDL secretion and up-regulating lipoprotein lipase (B570770) (LPL) gene expression in various tissues. oup.com They can also increase lipolysis in white adipose tissue, leading to a rise in plasma free fatty acids. oup.com
Studies in broiler chickens suggest that corticosterone regulates the gene expression of lipid metabolism-related genes in white adipose tissue. nih.gov Specifically, oral administration of corticosterone was found to reduce LPL mRNA levels and increase adipose triglyceride lipase (ATGL) mRNA levels. nih.gov Furthermore, research in adrenalectomized rats has shown that corticosterone can block the lipid-mobilizing effects of oleoyl-estrone. nih.govoup.com
Given that fatty acid esters of other steroids are transported in lipoproteins, it is crucial to investigate the association of this compound with different lipoprotein fractions. researchgate.net Understanding how it is packaged and transported in the circulation will provide insights into its bioavailability and delivery to target tissues. Future studies should also explore its direct effects on key processes in lipid homeostasis, such as cholesterol efflux and fatty acid metabolism. frontiersin.orgresearchgate.net It is possible that this compound plays a role in the intricate network that governs lipid balance, potentially interacting with key regulators of lipid metabolism. mdpi.com
Development of Advanced Research Tools for In Vivo Monitoring of Ester Dynamics
A significant hurdle in understanding the dynamic nature of this compound metabolism is the lack of tools for real-time, in vivo monitoring. Current methods often rely on the analysis of tissue or blood samples, which provide only a snapshot in time. wur.nlresearchgate.net The development of advanced biosensors and imaging techniques is paramount for tracking the synthesis, hydrolysis, and transport of this ester in living organisms.
Recent advancements in biosensor technology, such as those based on aptamers or antibodies, offer promising avenues for the continuous monitoring of small molecules like steroids. acs.orgnih.govnih.gov For instance, antibody-based switches have been developed for the detection of cortisol, a closely related glucocorticoid. acs.org Adapting these technologies for the specific and sensitive detection of this compound would be a major breakthrough. Such tools would enable researchers to observe the dynamic changes in ester levels in response to various physiological stimuli, providing unprecedented insights into its regulation and function.
Exploration of Comparative Biochemistry Across Diverse Animal Species
Corticosterone is the primary glucocorticoid in a wide range of species, including amphibians, reptiles, rodents, and birds. wikipedia.org However, the extent to which this compound is formed and utilized across these diverse taxa is largely unknown. Comparative biochemical studies are needed to explore the presence and physiological significance of this compound in different animal species.
Q & A
Basic: What analytical methods are validated for quantifying Corticosterone 21-oleate in biological matrices, and how are they optimized?
Answer:
High-Performance Liquid Chromatography (HPLC) with UV detection (240 nm) is a gold-standard method for quantifying this compound in serum, tissue, and other biological samples. Optimization includes column selection (e.g., C18 reverse-phase columns), mobile phase composition (e.g., acetonitrile/water gradients), and calibration against certified reference standards. Method validation requires assessing linearity (R² > 0.99), sensitivity (limit of detection ≤ 1 ng/mL), and reproducibility (inter-day CV < 10%) . Parallelism testing using biological matrix dilutions ensures antibody-antigen binding specificity in immunoassays .
Advanced: How can researchers resolve discrepancies in this compound measurements across different biological samples (e.g., plasma vs. feathers)?
Answer:
Discrepancies often arise from matrix-specific interference (e.g., lipid content in plasma) or external corticosterone deposition in keratinous tissues like feathers. To address this:
- Plasma/Serum: Use solid-phase extraction (SPE) to remove lipids before HPLC analysis .
- Feathers: Pre-treat samples with methanol washes to eliminate surface corticosterone contamination. Validate via spike-and-recovery experiments (target: 85–115% recovery) .
- Cross-Validation: Compare results across LC-MS/MS (for specificity) and ELISA (for throughput), ensuring correlation coefficients > 0.90 .
Basic: What parameters are critical for validating analytical methods for this compound?
Answer:
Key validation parameters include:
Advanced: How should experimental designs account for circadian rhythms in this compound levels?
Answer:
Corticosterone exhibits diurnal variation, with peak levels in active phases (e.g., morning in humans). To control this:
- Sampling Timing: Standardize collection times (e.g., 8 AM ± 30 minutes) to minimize variability .
- Longitudinal Sampling: Collect multiple time points (e.g., 4-hour intervals over 24h) to model rhythmicity.
- Statistical Adjustment: Use cosinor analysis to account for time-of-day effects in ANOVA or mixed models .
Basic: How can researchers ensure reproducibility in synthesizing this compound derivatives?
Answer:
Reproducibility requires:
- Detailed Protocols: Specify reaction conditions (e.g., 21-oleate esterification: 48h at 40°C under nitrogen).
- Characterization Data: Provide NMR (¹H, ¹³C), HPLC purity (> 98%), and HRMS data in supplementary materials .
- Batch Records: Document reagent lot numbers, purification steps (e.g., silica gel chromatography), and storage conditions (-20°C under argon) .
Advanced: What strategies mitigate heterogeneity in systematic reviews of this compound’s physiological roles?
Answer:
Heterogeneity arises from species-specific responses (e.g., rodents vs. humans) or dosage variations. Mitigation strategies include:
- Subgroup Analysis: Stratify studies by dose (physiological: 1–10 mg/kg vs. pharmacological: >50 mg/kg) and model (in vivo vs. in vitro) .
- Risk of Bias Assessment: Use tools like SYRCLE’s RoB tool to exclude studies with unblinded dosing or inadequate controls .
- Meta-Regression: Model covariates (e.g., administration route, sample size) to explain variance in effect sizes .
Basic: What non-invasive sampling methods are available for this compound, and what are their limitations?
Answer:
- Fecal Metabolites: Validated for chronic stress assessment but require freeze-drying to stabilize metabolites. Parallelism testing against plasma corticosterone is essential .
- Feathers: Reflects integrated corticosterone over feather growth but is confounded by external contamination. Pre-wash with methanol reduces artifacts .
- Saliva: Less validated for 21-oleate due to low concentrations; requires ultra-sensitive LC-MS/MS .
Advanced: How do structural modifications (e.g., 21-oleate vs. 21-acetate) alter Corticosterone’s receptor binding kinetics?
Answer:
Esterification at C21 affects lipophilicity and receptor affinity:
- 21-Oleate: Increased lipid solubility enhances membrane permeation but reduces glucocorticoid receptor (GR) binding affinity (Kd ≈ 1.2 nM vs. 0.8 nM for corticosterone) .
- 21-Acetate: Shorter acyl chain reduces half-life in vivo due to faster esterase cleavage .
Methodological Approach: - Molecular Docking: Simulate GR binding using AutoDock Vina.
- Radioligand Displacement Assays: Compare IC₅₀ values against [³H]-corticosterone .
Basic: What ethical and methodological standards apply to in vivo studies of this compound?
Answer:
- Animal Welfare: Follow ARRIVE guidelines for reporting endpoints (e.g., humane euthanasia criteria).
- Dose Justification: Use pilot studies to determine the lowest effective dose (LED) minimizing adrenal suppression .
- Blinding: Randomize treatment groups and blind analysts to group assignments during data collection .
Advanced: How can researchers reconcile contradictory findings on this compound’s role in stress adaptation vs. pathology?
Answer:
Contradictions often stem from temporal (acute vs. chronic exposure) or contextual (stressor type) factors. Resolve via:
- Time-Course Experiments: Compare effects at 1h (adaptive) vs. 7d (pathological) post-administration .
- Biomarker Panels: Integrate corticosterone with IL-6 (inflammation) and BDNF (neuroplasticity) to contextualize outcomes .
- Mechanistic Studies: Use GR knockout models to isolate receptor-mediated effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
